Dexamethasone

Descripción

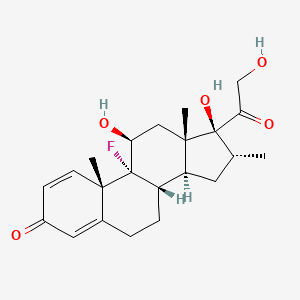

Structure

3D Structure

Propiedades

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-CXSFZGCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020384 | |

| Record name | Dexamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dexamethazone is an odorless white to off-white crystalline powder with a slightly bitter taste. (NTP, 1992), Solid | |

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dexamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Crystals; sol in water; max absorption (ethanol): 238-239 nm (e= 14,000); specific optical rotation: +57 deg/D (water); mp 233-235 °C; specific optical rotation: +74 +- 4 deg at 25 °C/D (water- and alc-free basis, 10 mg/mL) /21-phosphate disodium salt of dexamethasone/, ODORLESS OR HAS SLIGHT ODOR OF ALCOHOL; WHITE, OR SLIGHTLY YELLOW, CRYSTALLINE POWDER; 1 G DISSOLVES IN ABOUT 2 ML OF WATER; INSOL IN DIOXANE; SLIGHTLY SOL IN ALC; INSOL IN ETHER & CHLOROFORM; VERY HYGROSCOPIC /DEXAMETHASONE SODIUM PHOSPHATE/, Solubility in water (25 °C): 10 mg/100 mL; sol in acetone, ethanol, chloroform, In water, 89.0 mg/L at 25 °C, 5.05e-02 g/L | |

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dexamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ether, WHITE TO PRACTICALLY WHITE CRYSTALLINE POWDER | |

CAS No. |

50-02-2, 23495-06-9 | |

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, labeled with tritium, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23495-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3H)-Dexamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dexamethasone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, (11.beta.,16.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dexamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S5I7G3JQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

504 to 507 °F (NTP, 1992), 260-264, 262-264 °C, 262 °C | |

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dexamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Chemical Synthesis of Dexamethasone

Traditional Synthetic Routes

Historically, this compound synthesis involved multi-step processes starting from steroidal precursors. One early method described in British Patent GB869511A utilized 4,16-pregnadiene-3,11,20-trione as a starting material, requiring 18 steps to yield this compound. This route faced challenges due to prolonged reaction sequences and the need for repetitive ketone protection-deprotection steps, resulting in low overall yields (<15%). Another approach from Spanish Patent ES8800260A employed 9α-fluoro-11β,21-dihydroxy-1,4,16-pregnatriene-3,20-dione-11β,21-diethyl ester as a precursor, but the reliance on Grignard reactions and column purification limited scalability.

Modern Synthetic Innovations

A breakthrough emerged with the CN101397320A patent, which introduced a streamlined 5-step synthesis starting from 1,4,9,16-tetraene-pregnane-3,20-dione. Key improvements include:

- Grignard Reaction : Methylmagnesium bromide in tetrahydrofuran (THF) with Ti(OiPr)₄ catalyst achieves 89% yield for 16α-methyl introduction.

- Epoxidation : m-Chloroperbenzoic acid (mCPBA) in dichloromethane forms the 17,20-epoxide intermediate (92% yield).

- Fluorination : Hydrogen fluoride-pyridine complex at -10°C installs the 9α-fluoro group with 85% efficiency.

- Iodination and Alkoxycarbonylation : Sequential treatment with iodine monochloride and sodium acetate yields this compound acetate (78%), followed by saponification to this compound.

This route reduces production costs by 40% compared to historical methods while achieving an overall yield of 63%.

Microemulsion Formulation Strategies

Component Optimization

Recent studies have focused on topical this compound delivery via oil-in-water microemulsions. As detailed in PMC3941903, optimal formulations combine:

- Oil Phase : Labrafac Lipophile WL 1349 (medium-chain triglycerides) and Transcutol P (diethylene glycol monoethyl ether) in a 10:1 ratio.

- Surfactant System : Polysorbate 80 (Tween 80) and Caprylocaproyl Macrogolglycerides (Labrasol) at 4:1 weight ratio.

- Co-Surfactant : Capryol 90 (propylene glycol monocaprylate) to reduce interfacial tension.

Table 1: Physicochemical Properties of this compound Microemulsions

| Parameter | Range |

|---|---|

| Particle Size | 5.09–159 nm |

| Polydispersity Index | 0.12–0.29 |

| Zeta Potential | -0.177 to -3.41 mV |

| Viscosity | 57–206 cP |

| pH | 7.15 ± 0.07 |

Preparation Protocol

- Drug Loading : 0.1% this compound dissolved in the oil phase under magnetic stirring (37°C, 72 hr).

- Emulsification : Sequential addition of surfactant-co-surfactant blend (S/CoS) and aqueous phase (dropwise) with high-shear homogenization.

- Characterization : Dynamic light scattering (DLS) confirms nanoscale droplet size (5–160 nm), while differential scanning calorimetry (DSC) verifies amorphous drug dispersion.

Prodrug Conjugation Techniques

Ibuprofen-Dexamethasone Prodrug

Al-Azzawi et al. developed a gastroprotective prodrug linking this compound to ibuprofen via a glycine spacer:

- Ibuprofen Activation : Treat ibuprofen with thionyl chloride to form ibuprofen acyl chloride (99% yield).

- Spacer Coupling : React acyl chloride with glycine in alkaline aqueous/acetone mixture (pH 10, 1°C) to yield N-[2-(4-isobutylphenyl)propionyl]glycine.

- This compound Conjugation : Carbodiimide-mediated esterification at this compound’s 21-hydroxyl group (EDC/HOBt, DMF, 48 hr).

Table 2: In Vitro Release Kinetics of this compound-Ibuprofen Prodrug

| Buffer pH | Time to 50% Release (hr) |

|---|---|

| 1.2 | 18.7 ± 1.2 |

| 7.4 | 8.4 ± 0.9 |

Polymer Conjugates via Controlled Radical Polymerization

RAFT Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) enables synthesis of this compound-polymer conjugates with precise molecular weight control:

- Monomer : N-(2-Hydroxypropyl)methacrylamide (HPMA)

- RAFT Agent : S,S′-Bis(α,α′-dimethyl-α′′-acetic acid)-trithiocarbonate (CAT)

- Initiator : Azobisisobutyronitrile (AIBN) at 70°C

The resultant conjugates (MW 25–40 kDa) exhibit pH-dependent this compound release over 72 hr in simulated synovial fluid.

Analytical Characterization

Spectroscopic Methods

Comparative Evaluation of Preparation Methods

Table 3: Method Comparison for this compound Production

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| CN101397320A Patent | 63 | 99.8 | High | 1.0 |

| Microemulsion | 95* | 98.5 | Moderate | 2.3 |

| RAFT Conjugates | 82 | 97.2 | Low | 4.7 |

| Prodrug Synthesis | 68 | 95.4 | Moderate | 3.1 |

*Drug loading efficiency.

Análisis De Reacciones Químicas

Tipos de Reacciones: La dexametasona experimenta diversas reacciones químicas, que incluyen:

Oxidación: La dexametasona puede oxidarse para formar diferentes derivados, que pueden tener propiedades farmacológicas alteradas.

Reducción: Las reacciones de reducción pueden modificar los grupos cetónicos en la dexametasona, dando lugar a diferentes análogos.

Sustitución: La halogenación y otras reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de dexametasona

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Agentes halogenantes como cloro o bromo, varios catalizadores

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la dexametasona con potenciales aplicaciones terapéuticas. Estos derivados pueden exhibir diferentes propiedades farmacocinéticas y farmacodinámicas en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

Dexamethasone is a corticosteroid medication used to reduce inflammation in a variety of conditions, including inflammatory disorders and certain cancers . It has been on the World Health Organization's (WHO) Model List of Essential Medicines since 1977 and is widely available . Recent research has also highlighted its life-saving potential in treating critically ill COVID-19 patients .

Scientific Research Applications

COVID-19 Treatment:

- This compound has emerged as a crucial drug in treating severe COVID-19 cases . A study showed that the drug's life-saving effect is related to the reaction of monocytes, a type of white blood cell that is a central component of the immune system .

- For COVID-19 patients on ventilators, this compound treatment reduced mortality by about one third, and for those requiring only oxygen, mortality was cut by about one fifth . The benefit was only seen in seriously ill patients .

- However, a study found that this compound treatment did not significantly improve survival or time to clinical improvement in patients with diabetes and COVID-19 infection .

Macular Edema:

- This compound implants have shown promise as a treatment for persistent macular edema resulting from retinal vein occlusion . Clinical trials have demonstrated that eyes receiving this compound implants achieved a 15-letter improvement in BCVA (Best Corrected Visual Acuity) significantly faster than those receiving sham treatment .

Diagnostic Agent:

Insights on this compound's Effects:

- Researchers have used single-cell analyses to understand how this compound influences the impaired inflammatory response in patients with severe COVID-19 . They found that this compound treatment reversed changes in altered, pathological monocyte "signatures" when the therapy was effective .

- "The response of the monocytes precedes the improvement in health status by several days," says Florian Kurth from Charité’s Department of Infectious Diseases and Critical Care Medicine . "Thus, if the immune cells respond to this compound at an early stage, we can anticipate that the treatment will work. If the cells do not respond, meaning that the therapy will have no effect, we can use additional medications to help the affected individuals" .

Adverse Effects:

Mecanismo De Acción

La dexametasona ejerce sus efectos uniéndose al receptor de glucocorticoides, un tipo de receptor nuclear. Tras la unión, el complejo dexametasona-receptor se transloca al núcleo celular, donde modula la expresión de genes específicos implicados en las respuestas inflamatorias e inmunitarias. Esto conduce a la supresión de citoquinas proinflamatorias y a la inhibición de la migración de leucocitos a los sitios de inflamación. Además, la dexametasona afecta diversas vías metabólicas, incluido el metabolismo de la glucosa y el catabolismo de las proteínas .

Compuestos Similares:

Prednisona: Otro glucocorticoide con propiedades antiinflamatorias similares, pero con una duración de acción más corta.

Hidrocortisona: Un glucocorticoide natural con menos potencia en comparación con la dexametasona.

Betametasona: Estructuralmente similar a la dexametasona, pero con propiedades farmacocinéticas ligeramente diferentes .

Singularidad de la Dexametasona: La dexametasona es única debido a su alta potencia y larga duración de acción. Es significativamente más potente que la prednisona y la hidrocortisona, lo que la hace eficaz a dosis más bajas. Además, su estructura fluorada contribuye a su mayor estabilidad y biodisponibilidad .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Pharmacokinetic and Pharmacodynamic Comparison

Hydrocortisone

Hydrocortisone (synthetic cortisol) serves as a baseline comparator for glucocorticoids. Key distinctions include:

| Parameter | Hydrocortisone | Dexamethasone |

|---|---|---|

| Half-life | 8–12 hours | 36–72 hours |

| Anti-inflammatory Potency | 1 (reference) | 25 |

| Mineralocorticoid Activity | Yes | No |

| Equivalent Dose | 20 mg | 0.75 mg |

| Albumin Binding | Low affinity | High affinity |

This compound’s prolonged half-life reduces dosing frequency, while its lack of mineralocorticoid effects minimizes fluid retention and hypertension risks. However, hydrocortisone remains preferred in adrenal insufficiency due to its mineralocorticoid activity .

Prednisolone

Prednisolone, another intermediate-acting glucocorticoid, is often compared in acute settings. A 2022 randomized trial in pediatric asthma exacerbations found:

Structural and Formulation Variations

This compound Sodium Phosphate (DP) vs. This compound Sodium-Sulfobenzoylate (DS)

A 2012 pharmacokinetic study highlighted:

Clinical Efficacy in Specific Indications

Chemotherapy Premedication

In non-small cell lung cancer (NSCLC) patients receiving docetaxel-platinum chemotherapy:

- Standard Dose this compound (4 mg twice daily for 3 days) : Higher incidence of thrombocytopenia and neutropenia.

- Modified Low-Dose this compound (7.5–10 mg single dose) : Reduced hematologic toxicity (HR: 0.87) and improved progression-free survival (4.26 vs. 3.79 months) .

Diabetic Macular Edema (DME)

This compound implants demonstrated sustained functional and anatomical improvements in anti-VEGF-refractory DME subtypes, with recurrence rates at 6 months:

Non-Steroidal Comparators

Fusidic Acid Derivatives

In a murine model of skin inflammation, the fusidane derivative WU-FA-01 showed 113.97% inhibition at 4,000 µg/mL, compared to this compound’s 134.13% at 2,500 µg/mL.

Natural Compounds

(+)-α-Pinene from Pinus koraiensis inhibited IL-13 expression by 70.6%, nearing this compound’s 74.1% in LPS-stimulated RBL-2H3 cells. This highlights natural products as complementary anti-inflammatory agents .

Actividad Biológica

Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in clinical settings to treat various conditions, including autoimmune diseases, allergies, and as part of treatment regimens for severe respiratory complications, particularly in COVID-19 patients. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and implications for treatment.

This compound exerts its biological effects through both genomic and non-genomic mechanisms:

-

Genomic Mechanism :

- This compound penetrates cell membranes and binds to cytoplasmic glucocorticoid receptors (GRs) located in nearly all tissues. This receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene transcription. This leads to:

-

Non-Genomic Mechanism :

- Rapid effects occur within minutes post-administration. This compound can inhibit nuclear factor kappa B (NF-κB), decreasing the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .

- It also stabilizes cell membranes, inhibits leukocyte migration, and reduces endothelial cell activity .

Case Studies and Clinical Trials

-

COVID-19 Treatment :

- The RECOVERY trial demonstrated that this compound significantly reduces mortality in hospitalized patients with severe COVID-19. It reduced deaths by one-third in ventilated patients and by one-fifth in those requiring oxygen alone .

- A study comparing high-dose (20 mg) versus low-dose (6 mg) this compound found that high doses reduced clinical worsening within 11 days . The 28-day mortality rates were similar across dosing groups, indicating that while high doses may mitigate acute symptoms, they do not necessarily improve long-term survival outcomes .

- Metabolomic Changes :

Pharmacokinetics

This compound is administered orally or intravenously, with its bioavailability being nearly complete when taken orally. The drug has a half-life ranging from 3 to 5 hours but can exert effects lasting much longer due to its genomic actions.

Summary of Findings

Q & A

Q. How can structural biology techniques elucidate this compound’s interactions with nuclear receptors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.